molecular formula C13H10F2N2O3S B2391917 N-[(2E)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851079-89-5

N-[(2E)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2391917
CAS No.: 851079-89-5
M. Wt: 312.29
InChI Key: RZNRSEPEWBBZGN-DTQAZKPQSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of aromatic system. Aromatic systems are known for their stability and planarity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds related to (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, have been synthesized and characterized. These compounds demonstrate weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Interestingly, a specific compound within this class showed notable antibacterial activity against Gram-positive bacteria, highlighting the potential of such derivatives in antimicrobial applications (Alhameed et al., 2019).

Novel Heterocyclic Compound Synthesis

A study on the synthesis of various novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines derived from specific precursors, demonstrated the potential of these compounds as anti-inflammatory and analgesic agents. These compounds, related to the chemical family of (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Metal-Induced Tautomerization

Research into the metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes has provided insights into the transformation of these molecules into their corresponding carbene tautomers through acid-base reactions. This transformation, relevant to compounds in the same class as (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, highlights the versatile chemical reactivity and potential applications in catalysis or as intermediates in synthetic chemistry (Ruiz & Perandones, 2009).

Environmental Application: Removal of Heavy Metals

The synthesis of novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents demonstrates an innovative approach to removing heavy metals like Zn2+ and Cd2+ from industrial wastes. This research, involving derivatives related to (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, showcases the potential environmental applications of such compounds in water treatment and pollution control (Zargoosh et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzo[d]thiazol derivatives have shown cytotoxic and antibacterial activities .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly given the interesting properties of similar compounds .

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O3S/c1-17-11-8(15)4-7(14)5-10(11)21-13(17)16-12(18)9-6-19-2-3-20-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNRSEPEWBBZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=COCCO3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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